2-Bromo-3-cyano-5-iodobenzoic acid

Catalog No.
S853067
CAS No.
1805487-44-8
M.F
C8H3BrINO2
M. Wt
351.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-cyano-5-iodobenzoic acid

CAS Number

1805487-44-8

Product Name

2-Bromo-3-cyano-5-iodobenzoic acid

IUPAC Name

2-bromo-3-cyano-5-iodobenzoic acid

Molecular Formula

C8H3BrINO2

Molecular Weight

351.92 g/mol

InChI

InChI=1S/C8H3BrINO2/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-2H,(H,12,13)

InChI Key

ZHEILWHNPIZFSU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)Br)C(=O)O)I

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(=O)O)I

2-Bromo-3-cyano-5-iodobenzoic acid is a halogenated derivative of benzoic acid, characterized by the presence of a bromine atom, a cyano group, and an iodine atom attached to the benzene ring. This compound is notable for its unique structural features, which include multiple halogen substituents that enhance its reactivity and utility in various chemical applications. The molecular formula of 2-Bromo-3-cyano-5-iodobenzoic acid is C9_9H5_5BrI1_1N1_1O2_2, with a molecular weight of approximately 307.95 g/mol.

  • Substitution Reactions: The bromine and iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
  • Coupling Reactions: This compound can engage in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
  • Oxidation and Reduction: The cyano group can be reduced to an amine, while the carboxylic acid group can undergo oxidation to yield various derivatives.

Common Reagents and Conditions

Key reagents used in reactions involving 2-Bromo-3-cyano-5-iodobenzoic acid include:

  • Palladium catalysts for coupling reactions.
  • Lithium aluminum hydride for reducing the cyano group.
  • Potassium permanganate for oxidizing the carboxylic acid group.

The biological activity of 2-Bromo-3-cyano-5-iodobenzoic acid has been explored in various contexts:

  • Enzyme Inhibition: It serves as a valuable probe in biochemical assays, particularly in studying enzyme inhibitors. Its ability to bind to active sites of enzymes allows it to block their activity, making it useful in drug discovery and development.
  • Pharmaceutical Research: The compound is utilized as a precursor in synthesizing pharmaceutical compounds that target specific biological pathways, demonstrating potential therapeutic applications.

  • Halogenation: Introduction of bromine and iodine into the benzoic acid structure using halogenating agents.
  • Cyanation: Incorporation of the cyano group through nucleophilic substitution or other cyanation methods.

Reaction conditions often involve solvents like methanol and reagents such as hydrochloric acid in diethyl ether. Industrial production methods may employ continuous flow reactors to enhance efficiency and yield.

2-Bromo-3-cyano-5-iodobenzoic acid finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules.
  • Material Science: The compound is used in developing new materials with unique properties.
  • Biochemical Research: It acts as a probe in enzyme studies and other biochemical assays, aiding in understanding biological mechanisms.
  • Pharmaceutical Industry: It is crucial in synthesizing drug candidates targeting specific diseases.

The interaction studies involving 2-Bromo-3-cyano-5-iodobenzoic acid focus on its binding affinity with various biomolecules. The halogen atoms (bromine and iodine) can form halogen bonds with target molecules, while the cyano group participates in hydrogen bonding interactions. These interactions are critical for modulating the activity of enzymes and receptors, contributing to its potential as a therapeutic agent.

Several compounds share structural similarities with 2-Bromo-3-cyano-5-iodobenzoic acid. Here are some notable examples:

Compound NameKey FeaturesDifferences from 2-Bromo-3-cyano-5-iodobenzoic Acid
2-Iodosobenzoic AcidContains iodine but lacks bromine and cyano groupsLess reactive due to fewer halogen substituents
3-Bromo-5-iodobenzoic AcidContains bromine and iodine but lacks cyano groupLimited versatility in certain reactions
2-Bromo-5-cyano-3-iodobenzoic AcidSimilar substituents but different positional isomersDifferent reactivity profile due to positional differences

Uniqueness

The uniqueness of 2-Bromo-3-cyano-5-iodobenzoic acid lies in its specific combination of substituents at defined positions on the benzene ring. This unique arrangement confers distinct reactivity and properties that are advantageous for applications requiring precise chemical modifications, making it particularly valuable in organic synthesis and pharmaceutical research.

XLogP3

2.5

Dates

Last modified: 08-16-2023

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